N-benzyl-2-(4-fluorophenyl)ethanamine
Description
Properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCXPWUESCUNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems and Reaction Optimization
A study utilizing Au/TiO₂ catalysts demonstrated the efficacy of reductive amination under mild conditions. In this approach, 4-fluorophenylacetaldehyde and benzylamine were combined in tert-butanol at 60°C for 3 hours, achieving a yield of 92%. The Au/TiO₂ system promotes selective reduction while minimizing side reactions such as over-reduction or aldol condensation. Alternative reducing agents, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), have also been employed in methanol or ethanol solvents at room temperature, yielding the target compound in 85–90% efficiency.
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation but may require higher temperatures (80–100°C) for optimal reduction. In contrast, alcoholic solvents such as methanol or tert-butanol enable milder conditions (25–60°C) while maintaining compatibility with moisture-sensitive reducing agents.
Imine Formation and Hydrogenation
A two-step methodology involving imine synthesis followed by catalytic hydrogenation offers a robust pathway to this compound. This approach is particularly advantageous when starting from readily available benzaldehyde derivatives.
Imine Synthesis
Benzaldehyde reacts with 2-(4-fluorophenyl)ethylamine in a water-miscible solvent (e.g., tetrahydrofuran or ethanol) to form the corresponding imine. Notably, the reaction generates water as a byproduct, which is retained in the system to streamline the subsequent hydrogenation step. This contrasts with traditional azeotropic distillation methods, simplifying the process and reducing energy consumption.
Hydrogenation Conditions
The imine intermediate undergoes hydrogenation using palladium-based catalysts (e.g., Pd/C or Pd(PPh₃)₄) under 1–3 bar H₂ pressure. Patent data indicate that palladium on carbon (10 wt%) in ethanol at 50°C achieves complete conversion within 12 hours, yielding the amine product in 88% isolated yield. Notably, this method avoids the need for anhydrous conditions, enhancing its practicality for large-scale synthesis.
One-Pot Synthesis Methodologies
Recent advances have consolidated multiple synthetic steps into single-reaction vessels, improving efficiency and reducing purification demands.
Integrated Protection and Condensation
A Chinese patent describes a one-pot strategy for analogous N-benzylamines, leveraging benzyl chloride as a cost-effective alternative to benzyl bromide. In this protocol, 4-hydroxybenzaldehyde undergoes in situ benzylation using benzyl chloride and potassium carbonate in DMF, followed by condensation with 4-fluoroaniline. Although developed for a related compound, this method is adaptable to this compound by substituting 4-fluorophenylacetaldehyde as the carbonyl component. The one-pot approach reduces intermediate isolation steps, achieving an 88.6% yield in benchmark reactions.
Catalytic Methods and Advanced Techniques
Transition Metal Catalysis
Palladium complexes, such as Pd₂(dba)₃ with DavePhos ligands, enable efficient C–N coupling in multi-step syntheses. For instance, bromopyridine derivatives can undergo Buchwald-Hartwig amination with 2-(4-fluorophenyl)ethylamine intermediates, though this route is less direct compared to reductive amination.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the predominant preparation methods:
Industrial Production Considerations
Scaling this compound synthesis necessitates addressing solvent recovery, catalyst reuse, and waste minimization. Continuous flow reactors have been proposed for reductive amination processes, enabling precise temperature control and higher throughput. Additionally, substituting homogeneous catalysts (e.g., Pd complexes) with heterogeneous systems (e.g., Pd/C) simplifies product isolation and reduces metal contamination .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl and fluorophenyl derivatives.
Scientific Research Applications
N-benzyl-2-(4-fluorophenyl)ethanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The pharmacological and physicochemical properties of N-benzyl-2-(4-fluorophenyl)ethanamine are influenced by substituents on both the benzyl and phenethyl groups. Below is a comparative analysis with key analogs:
Substituents on the Benzyl Group
- N-(2-Methoxybenzyl)-2-(4-fluorophenyl)ethanamine (24H-NBF): The 2-methoxybenzyl substitution enhances 5-HT₂A receptor binding affinity compared to non-methoxy analogs. In zebrafish models, such substitutions increase hallucinogenic potency .
- N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine : Additional methoxy groups on the benzyl ring (positions 3 and 4) further elevate receptor affinity but may reduce metabolic stability due to increased polarity .
- This analog has a molecular weight of 274.29 g/mol (C₁₅H₁₅FN₂O₂) and is studied for its unique reactivity .
Substituents on the Phenethyl Group
- N-Benzyl-2-(4-bromophenyl)ethanamine : Replacing fluorine with bromine increases molecular weight (290.20 g/mol ) and lipophilicity, which may enhance blood-brain barrier penetration but reduce selectivity due to steric bulk .
- 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) : The 4-iodo and 2,5-dimethoxy substitutions on the phenethyl group result in extreme 5-HT₂A affinity (Ki < 1 nM) but paradoxically lower functional efficacy in calcium mobilization assays .
Pharmacological Profiles
Receptor Affinity and Functional Activity
5-HT₂A Receptor Binding :
- This compound : Predicted moderate affinity due to the fluorine atom’s electron-withdrawing effects, which may enhance π-π interactions with the receptor. Exact Ki values are unreported but likely lower than NBOMe analogs .
- 25C-NBOMe : Ki ≈ 0.2 nM (highest affinity among NBOMes) .
- 24H-NBF : Moderate affinity (Ki ≈ 10 nM) in zebrafish assays, suggesting fluorine’s position on the benzyl group modulates activity .
- Functional Assays: NBOMe compounds exhibit high potency in inducing behaviors like wet dog shakes (WDS) but show low efficacy in calcium mobilization, indicating biased signaling .
Behavioral Effects
- In rats, NBOMe analogs (e.g., 25I-NBOMe) induce WDS at doses as low as 0.01 mg/kg, whereas non-methoxybenzyl derivatives require higher doses (>1 mg/kg) .
- Zebrafish studies show that 2-fluoro substitution on the benzyl group (24H-NBF) increases anxiolytic effects compared to chloro or bromo analogs .
Data Table: Key Analogs of this compound
Q & A
Q. What are the recommended synthetic routes for N-benzyl-2-(4-fluorophenyl)ethanamine, and how do reaction conditions influence yield?
this compound can be synthesized via reductive amination between 2-(4-fluorophenyl)ethanamine (CAS 1583-88-6) and benzaldehyde derivatives. Key steps include:
- Nucleophilic substitution : Reaction of 4-fluorobenzyl chloride with 2-phenylethylamine intermediates under reflux in anhydrous solvents (e.g., acetonitrile) .
- Reductive amination : Use of sodium cyanoborohydride or hydrogen gas with palladium catalysts to reduce Schiff base intermediates .
Yield optimization requires controlled pH (~6.5–7.5), inert atmospheres, and purification via recrystallization (hydrochloride salt formation enhances solubility) .
Q. How can researchers verify the purity and structural identity of this compound?
- Analytical techniques :
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) can model:
- Electrostatic potential surfaces : Fluorine’s electron-withdrawing effect stabilizes the amine’s lone pair, reducing nucleophilicity .
- Thermochemical stability : Calculate bond dissociation energies (e.g., C–F vs. C–N) to predict degradation pathways .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation free energy, guiding solvent selection for synthesis .
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?
- Hydrogen bonding networks : Fluorine’s electronegativity creates weak C–H···F interactions, complicating unit cell packing analysis .
- Disorder in flexible chains : The ethanamine backbone may exhibit torsional disorder, requiring high-resolution data (e.g., synchrotron XRD) .
- Software tools : SHELX programs (SHELXL, SHELXS) refine structures but require manual correction for anisotropic displacement parameters in heavy atoms (e.g., Br in hydrobromide salts) .
Q. How does substituent variation (e.g., methoxy vs. fluoro groups) impact biological activity in structural analogs?
- Case study :
- N-Benzyl-2-(3-methoxyphenyl)ethanamine : Methoxy groups increase lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration compared to fluoro analogs (logP ~2.3) .
- Fluorine substitution : Enhances metabolic stability by resisting CYP450 oxidation (e.g., para-fluoro vs. meta-fluoro positional effects) .
- Methodology : Radioligand binding assays (e.g., serotonin receptor subtypes) quantify affinity differences .
Data Contradictions and Resolution
Q. Why do solubility values for this compound salts vary across studies?
Discrepancies arise from:
- Counterion effects : Hydrochloride salts (solubility ~50 mg/mL in water) vs. hydrobromides (~30 mg/mL) due to ionic radius differences .
- Crystallinity : Amorphous vs. crystalline forms (verified via PXRD) alter dissolution rates .
Q. How should researchers reconcile conflicting spectroscopic data for fluorophenyl derivatives?
- NMR solvent shifts : Deuterated DMSO vs. CDCl deshield aromatic protons by ~0.2 ppm .
- Impurity peaks : Trace alkylamines (from incomplete reduction) may appear as doublets at δ 1.2–1.5 ppm; column chromatography (silica gel, CHCl/MeOH) is critical .
Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
